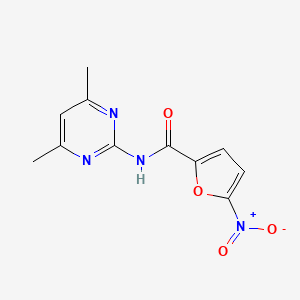
N-(2-fluorophenyl)-N'-isobutylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-isobutylthiourea, also known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is involved in the perception of pain, inflammation, and thermoregulation. A-967079 has been shown to be effective in blocking TRPV1-mediated responses in vitro and in vivo, making it a promising tool for studying the physiological and pathological roles of TRPV1.
作用機序
N-(2-fluorophenyl)-N'-isobutylthiourea acts as a competitive antagonist of the TRPV1 channel. It binds to the channel pore and blocks the influx of cations, thereby preventing the activation of the channel by various stimuli. N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to be selective for TRPV1 over other TRP channels, making it a valuable tool for studying the specific roles of TRPV1 in various physiological and pathological processes.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to be effective in blocking various TRPV1-mediated responses, including pain, inflammation, and thermoregulation. In animal models, N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to reduce thermal hyperalgesia, mechanical allodynia, and inflammatory pain. N-(2-fluorophenyl)-N'-isobutylthiourea has also been shown to reduce inflammation and edema in various models of inflammation. In addition, N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to reduce body temperature in animal models, indicating a role for TRPV1 in thermoregulation.
実験室実験の利点と制限
N-(2-fluorophenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, making it a valuable tool for studying the specific roles of TRPV1 in various physiological and pathological processes. N-(2-fluorophenyl)-N'-isobutylthiourea is also relatively stable and easy to use, making it a convenient tool for researchers. However, there are also some limitations to using N-(2-fluorophenyl)-N'-isobutylthiourea. It is relatively expensive compared to other TRPV1 antagonists, and its effects may be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-N'-isobutylthiourea and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the roles of TRPV1 in various physiological and pathological processes, including pain, inflammation, and thermoregulation. There is also interest in studying the interactions between TRPV1 and other channels and receptors, and in developing new therapeutic approaches based on these interactions. Finally, there is interest in developing new methods for delivering TRPV1 antagonists, such as targeted drug delivery systems.
合成法
The synthesis of N-(2-fluorophenyl)-N'-isobutylthiourea involves several steps. First, 2-fluoroaniline is reacted with isobutyl isothiocyanate to form N-(2-fluorophenyl)-N'-isobutylthiourea. The crude product is then purified using column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 99%.
科学的研究の応用
N-(2-fluorophenyl)-N'-isobutylthiourea has been widely used in scientific research to study the physiological and pathological roles of TRPV1. It has been shown to be effective in blocking TRPV1-mediated responses in various in vitro and in vivo models, including cultured cells, isolated tissues, and animal models. N-(2-fluorophenyl)-N'-isobutylthiourea has been used to investigate the involvement of TRPV1 in pain, inflammation, thermoregulation, and other physiological and pathological processes.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKUXNPCZZAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)




![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)

![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)